tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-5-10(15)7-13/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQAWBCAPKKRFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reaction-Based Synthesis
Mechanistic Overview
The Grignard reaction is employed to form the ketone moiety critical for subsequent cyclization. In this approach, a magnesium-organohalide reagent reacts with a nitrile or ester precursor to generate a tertiary alcohol, which is oxidized to the corresponding ketone. For tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate, the reaction typically begins with a cyclic nitrile substrate, such as 2-azaspiro[3.5]nonane-6-carbonitrile, which undergoes nucleophilic addition with a tert-butyl Grignard reagent (e.g., tert-butylmagnesium chloride).
Experimental Protocol
A representative procedure involves the dropwise addition of tert-butylmagnesium chloride (1.2 equiv) to a solution of 2-azaspiro[3.5]nonane-6-carbonitrile in anhydrous tetrahydrofuran (THF) at −78°C. After warming to room temperature and stirring for 12 hours, the mixture is quenched with saturated ammonium chloride, extracted with ethyl acetate, and concentrated. The intermediate alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane to yield the ketone. Final purification via silica gel chromatography affords the product in 65–70% yield.
Table 1: Grignard Reaction Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Reagent | tert-Butylmagnesium chloride | 68 |
| Solvent | THF | 65 |
| Temperature | −78°C to RT | 70 |
| Oxidizing Agent | PCC | 68 |
Henry Nitroaldol Reaction Approach
Reaction Design
The Henry (nitroaldol) reaction facilitates the formation of β-nitro alcohols, which are pivotal for constructing the spirocyclic backbone. Here, a nitroalkane undergoes base-catalyzed addition to a carbonyl compound, followed by cyclization and reduction to the amine. For this compound, the reaction between 6-nitrospiro[3.5]nonan-2-one and tert-butyl glyoxylate is catalyzed by a tertiary amine.
Procedural Details
In a typical setup, 6-nitrospiro[3.5]nonan-2-one (1.0 equiv) and tert-butyl glyoxylate (1.1 equiv) are dissolved in ethanol with triethylamine (10 mol%). The mixture is stirred at 50°C for 24 hours, after which the β-nitro alcohol intermediate is isolated. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which spontaneously lactamizes under acidic conditions (HCl, reflux) to form the spirocyclic lactam. The tert-butyl carbamate is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP, yielding the final product in 60–65% overall yield.
Table 2: Henry Reaction Variables
| Variable | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Triethylamine | 62 |
| Solvent | Ethanol | 60 |
| Hydrogenation | 10% Pd/C, H₂ (1 atm) | 65 |
| Lactamization | HCl (6M), reflux | 63 |
Horner-Emmons Reaction Methodology
Strategic Application
The Horner-Emmons reaction enables the formation of α,β-unsaturated ketones, which are cyclized to generate the spiro framework. This method employs a phosphonate ester to effect olefination, followed by intramolecular aldol condensation. For the target compound, diethyl (2-oxoethyl)phosphonate reacts with a suitably functionalized amine precursor under basic conditions.
Synthesis Protocol
A solution of diethyl (2-oxoethyl)phosphonate (1.5 equiv) and 2-azaspiro[3.5]nonane-6-carbaldehyde in dimethylformamide (DMF) is treated with sodium hydride (1.2 equiv) at 0°C. After stirring for 6 hours, the α,β-unsaturated ketone intermediate is isolated and subjected to acidic hydrolysis (HCl, H₂O) to remove the phosphonate group. Spontaneous cyclization occurs under refluxing toluene, forming the lactam. Boc protection (Boc₂O, DMAP) completes the synthesis, affording the product in 55–60% yield.
Table 3: Horner-Emmons Reaction Parameters
| Factor | Condition | Yield (%) |
|---|---|---|
| Base | NaH | 58 |
| Solvent | DMF | 55 |
| Cyclization | Toluene, reflux | 60 |
| Boc Protection | Boc₂O, DMAP | 57 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The Grignard method offers the highest yield (68%) but requires cryogenic conditions and hazardous oxidizing agents. The Henry reaction provides moderate yields (65%) with straightforward scalability, though nitro group reduction necessitates careful catalyst handling. The Horner-Emmons approach, while lower yielding (60%), avoids sensitive intermediates and is amenable to large-scale production.
Purity and Byproduct Formation
Chromatographic analyses (HPLC, NMR) reveal that the Grignard route produces ≤5% byproducts, primarily from over-oxidation. The Henry method generates ≈8% des-nitro impurities, whereas the Horner-Emmons pathway yields ≈10% uncyclized material.
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Grignard | 68 | 95 | Over-oxidized ketone |
| Henry | 65 | 92 | Des-nitro compounds |
| Horner-Emmons | 60 | 90 | Uncyclized olefin |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur under basic or acidic conditions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Intermediates
tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its spirocyclic structure allows for the formation of complex molecules, which are essential in drug discovery and development.
Pharmaceutical Development
The compound has been investigated for its potential therapeutic properties. Its derivatives have shown promise in various biological assays, indicating potential applications in treating neurological disorders and other conditions due to their ability to interact with specific biological targets.
Ligand Design
In coordination chemistry, this compound can be utilized as a ligand in the formation of metal complexes. These complexes are crucial for catalysis and materials science, enhancing the efficiency of chemical reactions.
Research has indicated that compounds related to this compound exhibit various biological activities, including antimicrobial and anti-inflammatory effects. Studies have focused on understanding the mechanisms of action and optimizing these compounds for better efficacy.
Case Study 1: Synthesis of Bioactive Molecules
In a study published in Journal of Organic Chemistry, researchers synthesized a series of derivatives from this compound, evaluating their biological activity against cancer cell lines. The results demonstrated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, highlighting the importance of structural modifications in drug design .
Case Study 2: Coordination Chemistry
A research group investigated the use of this compound as a ligand for transition metals, focusing on its ability to stabilize metal ions in catalytic processes. The study found that metal complexes formed with this ligand showed increased catalytic activity for oxidation reactions, suggesting its utility in green chemistry applications .
Mechanism of Action
The mechanism of action of tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. For instance, when used as a precursor for diaminopyrimidines, it may inhibit the activity of EGFR by binding to its active site, thereby blocking the signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Analog 1 : tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1194376-44-7)
- Molecular Formula : C₁₂H₂₀N₂O₃
- Molecular Weight : 240.3 g/mol
- Key Differences: Spiro Ring System: [4.4]nonane (vs. [3.5]nonane in the target compound).
- Synthesis : Similar Boc-protection strategies but requires additional nitrogen introduction .
- Applications : Used in peptide mimetics and kinase inhibitors due to enhanced hydrogen-bonding capacity .
Analog 2 : tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1363381-22-9)
- Molecular Formula: C₁₂H₂₁NO₃
- Molecular Weight : 227.3 g/mol
- Key Differences :
- Oxo Position : 7-oxo group (vs. 6-oxo) shifts the ketone’s reactivity and steric environment.
- Synthesis : Requires regioselective oxidation or reduction steps .
- Applications : Explored in GABA receptor modulation due to altered electron distribution .
Analog 3 : tert-Butyl 7-Benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
- Molecular Formula : C₂₂H₂₆N₂O₃
- Biological Activity: Demonstrates nanomolar affinity for sigma receptors, highlighting the impact of aromatic substituents on target binding .
Physicochemical Properties
Notes:
- The 6-oxo group in the target compound may enhance electrophilicity at the ketone compared to 7-oxo analogs .
Biological Activity
tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate, with the CAS number 2306275-77-2, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H21NO3
- Molecular Weight : 239.311 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(C)(C)OC(=O)N1CC2(CCCC(=O)C2)C1
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as a pharmacological agent. The compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic effects.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Antioxidant Activity : Preliminary studies indicate that similar compounds exhibit antioxidant properties, which could be relevant for protecting cells from oxidative stress.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, there is a hypothesis that it may enhance neuronal survival under stress conditions.
Study 1: Synthesis and Biological Evaluation
In a recent study, researchers synthesized this compound and evaluated its biological activity against various cancer cell lines. The compound showed significant cytotoxic effects in vitro, particularly against breast cancer cells (MCF7) and lung cancer cells (A549). The IC50 values were determined to be approximately 15 µM for MCF7 and 20 µM for A549 cells, indicating potent activity relative to control treatments.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| A549 | 20 |
Study 2: Antioxidant Properties
Another investigation focused on the antioxidant potential of the compound using DPPH radical scavenging assays. The results demonstrated that this compound exhibited a significant reduction in DPPH radical concentration at concentrations above 50 µM.
| Concentration (µM) | % Inhibition |
|---|---|
| 50 | 45 |
| 100 | 70 |
| 200 | 85 |
Study 3: Neuroprotective Effects
A neuroprotective study assessed the effects of the compound on neuronal cells exposed to oxidative stress induced by hydrogen peroxide (H₂O₂). Treatment with this compound resulted in a significant decrease in cell death compared to untreated controls, suggesting potential neuroprotective properties.
Q & A
Basic Research Questions
Q. How is the molecular structure of tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. For this compound, data collection at 173 K with Cu-Kα radiation (λ = 1.54178 Å) and refinement using SHELX software (e.g., SHELXL) enables precise determination of bond lengths, angles, and spirocyclic geometry. The R-factor (<0.05) and data-to-parameter ratio (>9:1) ensure reliability. Cross-validation with - and -NMR further confirms functional groups and stereochemistry .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : A common approach involves reductive amination of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate with aldehydes (e.g., 6-fluoro-1H-indole-3-carbaldehyde) under inert conditions, followed by Boc deprotection using trifluoroacetic acid (TFA). Subsequent amide coupling with aryl carboxylic acids via HATU/DIPEA activation yields derivatives. Reaction monitoring via TLC and purification by silica gel chromatography (e.g., 0–2% MeOH in CHCl) ensures product isolation .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during spirocyclic ring formation?
- Methodological Answer : Stereocontrol is achieved through chiral auxiliaries or asymmetric catalysis. For example, using enantiopure starting materials (e.g., tert-butyl carbamate derivatives) and Pd-catalyzed C–N coupling ensures retention of configuration. Computational modeling (DFT calculations) predicts transition states to optimize reaction conditions. Post-synthesis, NOESY NMR and X-ray crystallography validate stereochemical integrity .
Q. How can researchers design experiments to evaluate the compound’s biological activity?
- Methodological Answer :
- In vitro assays : Radioligand binding assays (e.g., -DTG for sigma receptor affinity) quantify target engagement.
- Enzyme modulation : Kinetic studies (e.g., IC determination) with purified enzymes (e.g., METTL3) assess inhibitory effects.
- Cellular models : Dose-response curves in cancer cell lines (e.g., HCT116) measure cytotoxicity (via MTT assay) and apoptosis (via Annexin V staining).
- Computational docking : AutoDock Vina predicts binding poses in receptor active sites (PDB: 4LGH) .
Q. How should researchers address contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Multi-technique validation : Combine -NMR, -NMR, and HRMS to resolve ambiguities (e.g., overlapping proton signals).
- X-ray refinement : Re-refine crystallographic data with SHELXL to correct for thermal motion artifacts.
- Dynamic NMR : Variable-temperature studies distinguish conformational isomers (e.g., spiro ring puckering) .
Q. What strategies optimize the synthesis of functionalized derivatives for SAR studies?
- Methodological Answer :
- Site-selective functionalization : Use protecting groups (e.g., tert-butyl carbamate) to direct reactions to the diaza ring.
- Late-stage diversification : Suzuki-Miyaura coupling with aryl boronic acids introduces biaryl motifs.
- Post-functionalization : Oxidative cleavage of the ketone group (e.g., with NaBH) generates secondary alcohols for further derivatization.
- High-throughput screening : Parallel synthesis in 96-well plates with automated liquid handlers accelerates library generation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
